

A Comparative Guide to the Anticonvulsant Effects of NO-711

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Compound of Interest

Compound Name: NO-711ME

Cat. No.: B169952

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticonvulsant properties of NO-711, a potent and selective GABA transporter 1 (GAT-1) inhibitor, with other key antiepileptic drugs (AEDs). The information presented is based on preclinical experimental data to assist in the evaluation and development of novel anticonvulsant therapies.

Executive Summary

NO-711 demonstrates significant anticonvulsant activity in various preclinical models of epilepsy. Its mechanism of action, the inhibition of GABA reuptake, leads to an increase in synaptic GABA levels, thereby enhancing inhibitory neurotransmission. This guide compares the efficacy of NO-711 with other AEDs that employ different mechanisms, including enhancement of GABAergic activity through other means and modulation of voltage-gated ion channels. The data presented herein is intended to provide a comparative framework for researchers exploring the therapeutic potential of GAT-1 inhibitors.

Data Presentation: Comparative Anticonvulsant Efficacy

The following tables summarize the median effective dose (ED50) of NO-711 and other selected anticonvulsant drugs in two standard preclinical models of epilepsy: the pentylenetetrazol (PTZ)-induced seizure model and the maximal electroshock (MES)-induced

seizure model. The PTZ model is often used to identify drugs effective against myoclonic and absence seizures, while the MES model is indicative of efficacy against generalized tonic-clonic seizures.

Table 1: Anticonvulsant Efficacy in the Pentylenetetrazol (PTZ)-Induced Seizure Model (Mouse)

Compound	Mechanism of Action	ED50 (mg/kg, i.p.)	Reference
NO-711	GAT-1 Inhibitor	0.72 (tonic seizures)	[1]
Diazepam	GABA-A Receptor Positive Allosteric Modulator	Not directly compared	[2]
Vigabatrin	GABA Transaminase Inhibitor	Not directly compared	
Phenytoin	Voltage-Gated Sodium Channel Blocker	17.8 (tonic extensor)	
Carbamazepine	Voltage-Gated Sodium Channel Blocker	10.5 (tonic extensor)	[2]

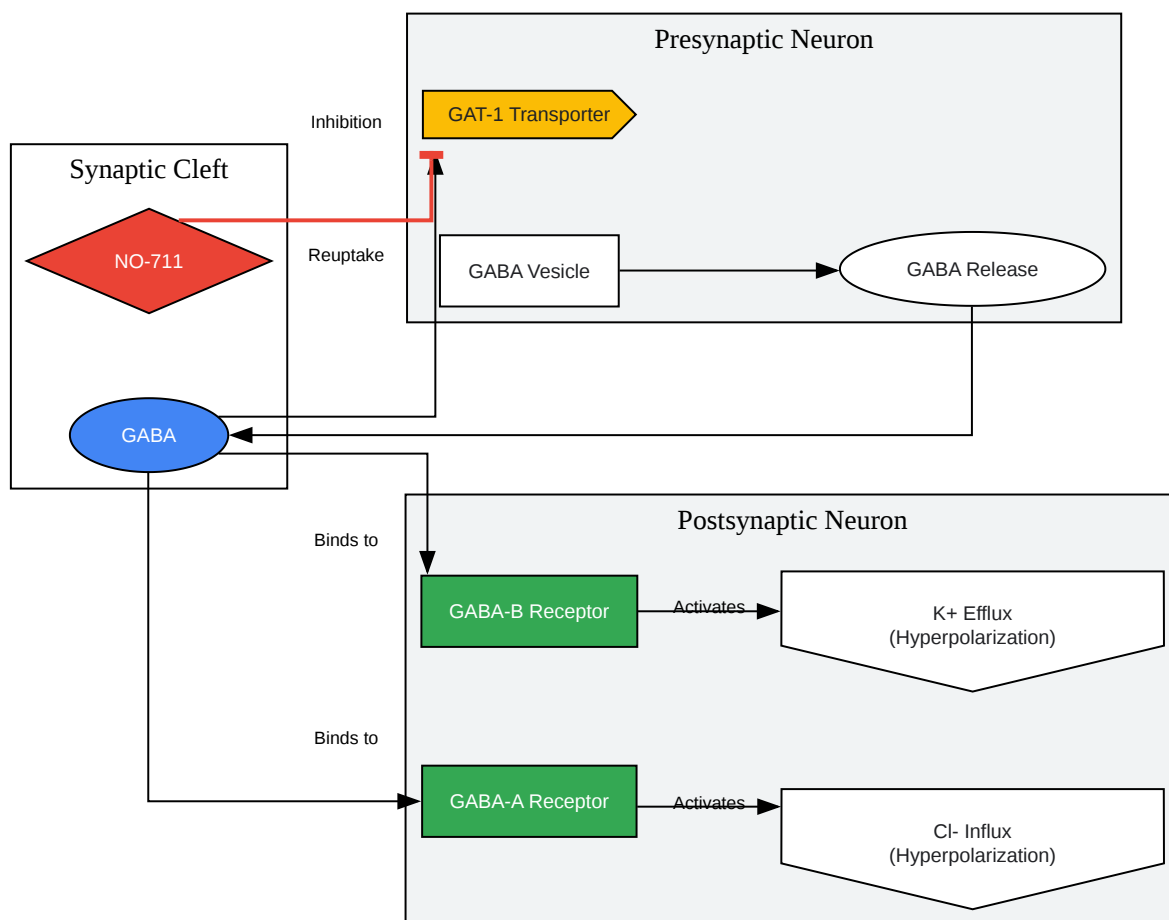
Table 2: Anticonvulsant Efficacy in the Maximal Electroshock (MES)-Induced Seizure Model (Rat)

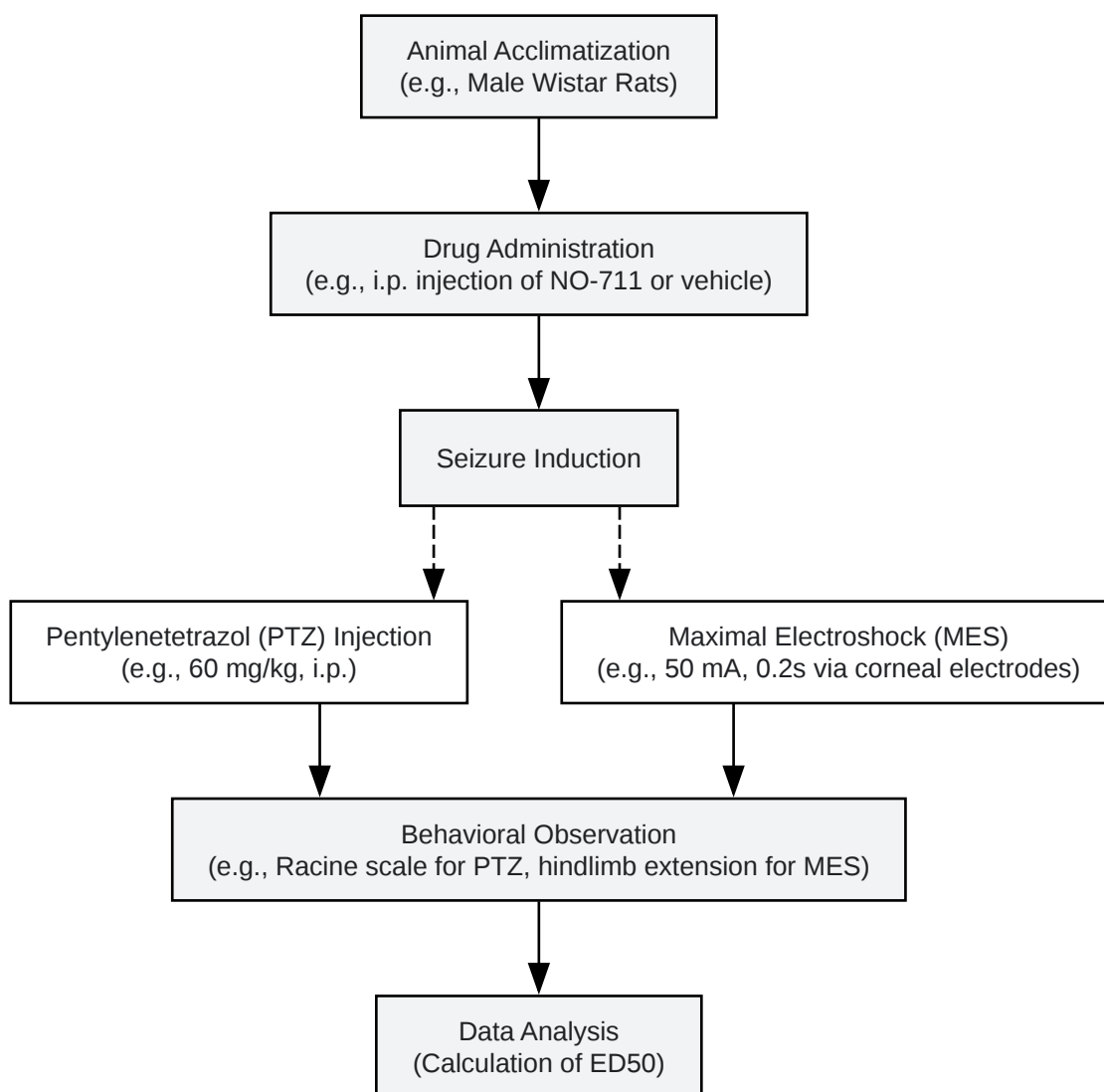
Compound	Mechanism of Action	ED50 (mg/kg, i.p.)	Reference
NO-711	GAT-1 Inhibitor	1.7 (tonic seizures)	[1]
Diazepam	GABA-A Receptor Positive Allosteric Modulator	Not directly compared	
Vigabatrin	GABA Transaminase Inhibitor	Not directly compared	
Phenytoin	Voltage-Gated Sodium Channel Blocker	Not directly compared	

Note: Direct comparative studies of NO-711 against all listed alternatives in the same experimental setup are limited. The data presented is compiled from various sources and should be interpreted with consideration for potential variations in experimental protocols.

Signaling Pathway of NO-711

NO-711's primary mechanism of action is the selective inhibition of the GAT-1 transporter, which is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. By blocking this transporter, NO-711 increases the concentration and prolongs the presence of GABA in the synapse. This enhanced GABAergic tone leads to increased activation of postsynaptic GABA-A and GABA-B receptors, resulting in neuronal hyperpolarization and a reduction in neuronal excitability, which underlies its anticonvulsant effects.





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References

- 1. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [acadia.com](https://www.acadia.com) [[acadia.com](https://www.acadia.com)]

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